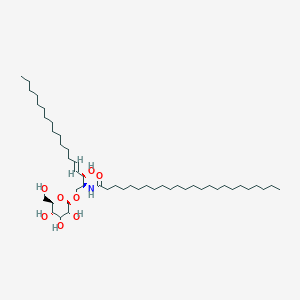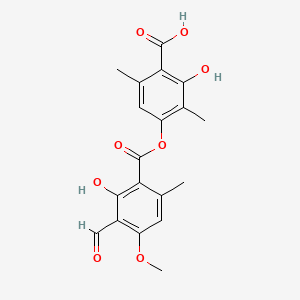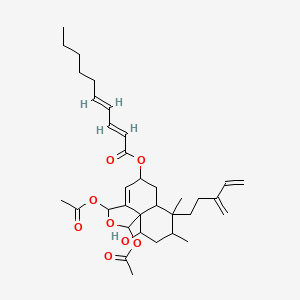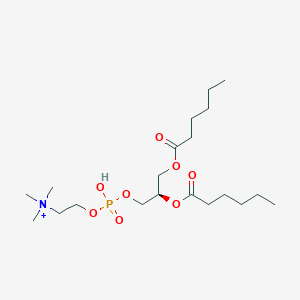
1,2-Dicaproyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-dicaproyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine(1+) that is the dicaproyl diester of phosphatidiylcholine.
Aplicaciones Científicas De Investigación
Chromatographic Separation
1,2-Dicaproyl-sn-glycero-3-phosphocholine (DCPC) has been utilized in chromatographic separation techniques. Eckard et al. (1998) demonstrated the use of DCPC in subcritical fluid chromatographic separation of phospholipids, highlighting its role in improving separation efficiency under specific chromatographic conditions (Eckard, Taylor, & Slack, 1998).
Structural Biology and Biophysics
DCPC has applications in molecular biophysics for the study of membrane-bound peptides and protein structures. Wu et al. (2010) explored the use of bicelles, including DCPC, for structural biology, emphasizing its stability and utility in varying experimental conditions (Wu, Su, Guan, Sublette, & Stark, 2010).
Enzymatic Studies
Research by Blasi et al. (2006) involved DCPC in enzymatic reactions to study the deacylation of phosphocholines, which is crucial for understanding enzymatic processes in lipid metabolism (Blasi, Cossignani, Simonetti, Brutti, Ventura, & Damiani, 2006).
Capillary Electrophoresis
Luo, Archer-Hartmann, and Holland (2010) reported the use of DCPC as an additive in capillary electrophoresis to enhance the separation of oligosaccharides, demonstrating its importance in analytical chemistry applications (Luo, Archer-Hartmann, & Holland, 2010).
Synthesis and Material Science
DCPC is also significant in the field of synthetic chemistry and material science. For instance, the synthesis of various phosphocholine derivatives including DCPC has been explored to understand their structural and functional properties, as reported by Abdelmageed et al. (1989) and Hermetter et al. (1989) (Abdelmageed, Duclos, Griffin, Siminovitch, Ruocco, & Makriyannis, 1989); (Hermetter, Stütz, Franzmair, & Paltauf, 1989).
Polymerized Liposome Research
DCPC has been used in the synthesis of polymerized liposomes, as illustrated by Sadownik, Stefely, and Regen (1986). Their research emphasizes the stability and applications of polymerized liposomes formed from DCPC in biomedical and biochemical fields (Sadownik, Stefely, & Regen, 1986).
Molecular Dynamics and Simulations
Studies on lipid bilayers, including those containing DCPC, provide insights into their physical properties and behavior in biological systems. Poger and Mark (2010) conducted molecular dynamics simulations of lipid bilayers, contributing to the understanding of phospholipid structures and hydration (Poger & Mark, 2010).
Propiedades
Fórmula molecular |
C20H41NO8P+ |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
2-[[(2R)-2,3-di(hexanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3/p+1/t18-/m1/s1 |
Clave InChI |
DVZARZBAWHITHR-GOSISDBHSA-O |
SMILES isomérico |
CCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCC |
SMILES |
CCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCC |
SMILES canónico |
CCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCC |
Sinónimos |
1,2-di-O-hexadecyl-rac-glycero-3-phosphocholine 1,2-dihexadecyl-sn-glycero-3-phosphocholine 1,2-dihexadecylphosphatidylcholine DHPC dihexadecyl-GPC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



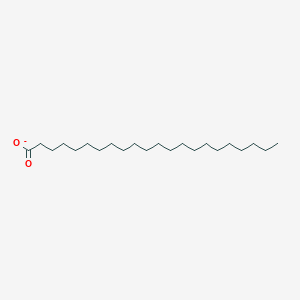




![methyl 5-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1239561.png)
![[4-({3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B1239562.png)

